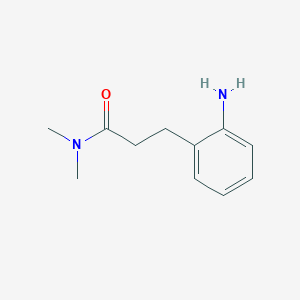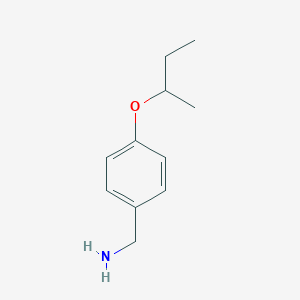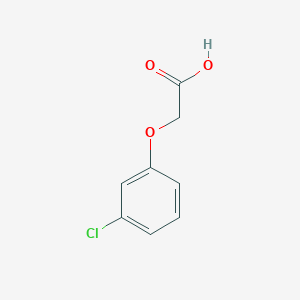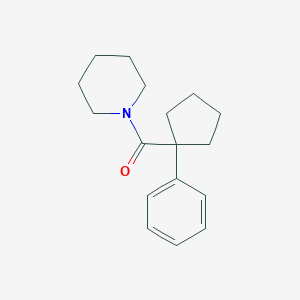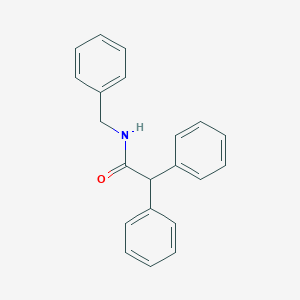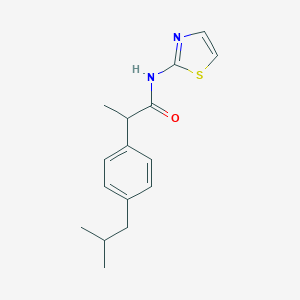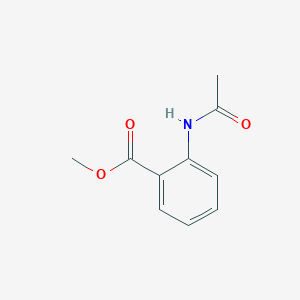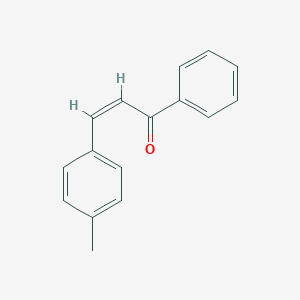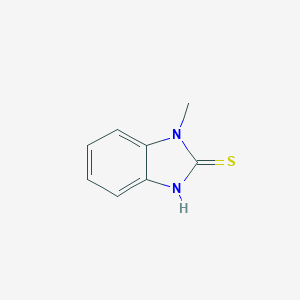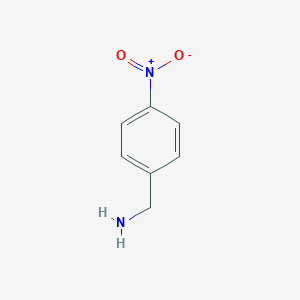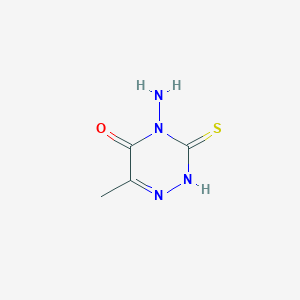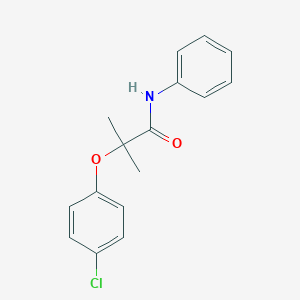
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its potential therapeutic effects on various diseases.
Mécanisme D'action
The exact mechanism of action of propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, has been shown to have several biochemical and physiological effects. It reduces the levels of triglycerides, low-density lipoprotein (LDL) cholesterol, and total cholesterol in the blood. It also increases the levels of high-density lipoprotein (HDL) cholesterol. It has anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its effects on various diseases have been well documented. However, it also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has potential side effects, such as hepatotoxicity and nephrotoxicity, which need to be taken into consideration when designing experiments.
Orientations Futures
For the study of propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, include investigating its potential therapeutic effects, studying its mechanism of action in more detail, synthesizing new analogs, and investigating potential side effects.
Méthodes De Synthèse
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, can be synthesized by reacting 4-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product, 2-(4-chlorophenoxy)-2-methylpropanamide, is then reacted with phenylmagnesium bromide to yield propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-.
Applications De Recherche Scientifique
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in treating cardiovascular diseases, liver diseases, and neurological disorders.
Propriétés
Numéro CAS |
93010-95-8 |
|---|---|
Formule moléculaire |
C16H16ClNO2 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C16H16ClNO2/c1-16(2,20-14-10-8-12(17)9-11-14)15(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19) |
Clé InChI |
NHMFUFPALSQBLX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




